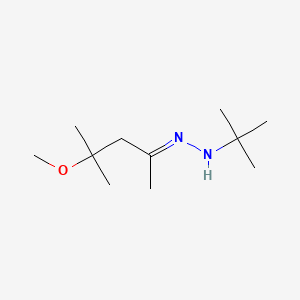
2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone is a chemical compound with the molecular formula C7H14O2 It is known for its unique structure, which includes a hydrazone group attached to a 2-pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone typically involves the reaction of 2-pentanone, 4-methoxy-4-methyl- with tert-butylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazines and amines.
Substitution: Formation of substituted hydrazones and other derivatives.
Scientific Research Applications
2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-methyl-2-pentanone: A structurally similar compound with a ketone group instead of a hydrazone group.
4-Hydroxy-4-methyl-2-pentanone: Another related compound with a hydroxyl group.
Uniqueness
2-Pentanone, 4-methoxy-4-methyl-, (1,1-dimethylethyl)hydrazone is unique due to its hydrazone group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the hydrazone group allows for specific interactions with biological targets and enables its use in various synthetic transformations.
Properties
CAS No. |
32818-96-5 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-4-methylpentan-2-ylidene)amino]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H24N2O/c1-9(8-11(5,6)14-7)12-13-10(2,3)4/h13H,8H2,1-7H3/b12-9+ |
InChI Key |
KRDQQXKTOUOFLE-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=N\NC(C)(C)C)/CC(C)(C)OC |
Canonical SMILES |
CC(=NNC(C)(C)C)CC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
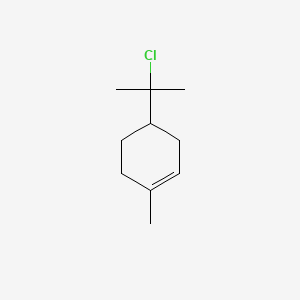
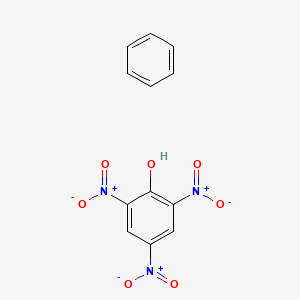
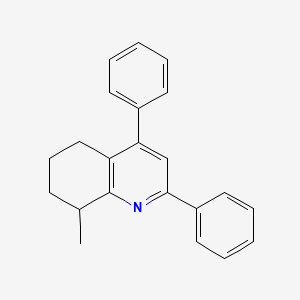

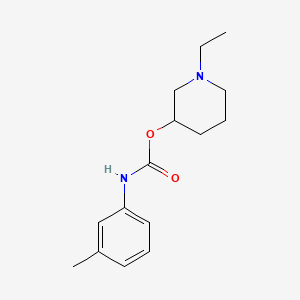


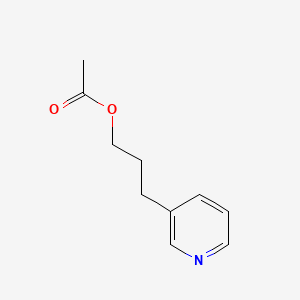
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
